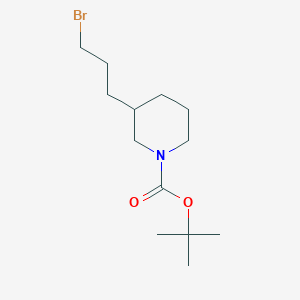

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRCMCAKFKYCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594324 | |

| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193629-30-0 | |

| Record name | tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Boc-Protected Bromopropyl Piperidines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this ring with reactive linkers is a cornerstone of modern drug discovery, enabling the construction of complex molecules such as targeted protein degraders. This guide provides a comprehensive technical overview of tert-butyl-protected bromopropyl piperidines, essential building blocks in synthetic chemistry.

A critical point of clarification must be addressed at the outset. The query for "tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate" reveals significant ambiguity in public databases, with no consistently assigned CAS number or robust, verifiable analytical data. In contrast, its constitutional isomer, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate , is a well-characterized, commercially available compound with the assigned CAS number 164149-27-3 .

To ensure scientific integrity and provide actionable, verifiable information, this guide will focus exclusively on the latter, well-documented 4-substituted isomer. We will delve into its chemical properties, provide a robust, scientifically-grounded synthetic protocol, explore its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs), and detail necessary safety and handling procedures. The principles and methodologies discussed herein offer a foundational understanding applicable to related piperidine-based reagents.

Compound Profile: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

The subject of this guide, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, is a bifunctional molecule. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent its participation in nucleophilic reactions while increasing solubility in organic solvents. The Boc group can be readily removed under acidic conditions. The terminal primary alkyl bromide provides a reactive handle for nucleophilic substitution, making this compound an ideal linker for covalently attaching the piperidine scaffold to other molecules.

Table 1: Physicochemical and Identification Properties [1][2]

| Property | Value |

| CAS Number | 164149-27-3 |

| Molecular Formula | C₁₃H₂₄BrNO₂ |

| Molecular Weight | 306.24 g/mol |

| IUPAC Name | tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate |

| Appearance | Off-white crystalline powder or solid/liquid |

| Boiling Point | 349.8 ± 15.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| LogP | 3.47 |

| Storage | Sealed in a dry environment, 2-8°C |

Synthesis and Mechanism

The synthesis of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a multi-step process that begins with a commercially available starting material, 4-piperidineethanol. The synthetic pathway involves the protection of the piperidine nitrogen, followed by the conversion of the hydroxyl group to a bromide.

Synthetic Workflow

The logical flow for the synthesis involves two primary transformations: Boc protection and subsequent bromination.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard organic synthesis procedures for similar transformations.

Step 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Reaction Setup: To a solution of 4-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

-

Boc Protection: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected intermediate as a clear oil or white solid.

Step 2: Synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate

This step is a conceptual extension from the synthesis of the corresponding aldehyde, which would typically involve an oxidation followed by a Wittig-type reaction and subsequent hydrobromination or reduction and bromination. A more direct, albeit different chain length, analog is the Appel reaction.

-

Reaction Setup: Dissolve the alcohol intermediate, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Appel Reaction: Cool the solution to 0°C. Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the conversion by TLC.

-

Work-up: Concentrate the reaction mixture in vacuo. Add a non-polar solvent like hexanes or diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with more of the non-polar solvent.

-

Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product.

Application in Drug Discovery: A PROTAC Linker

A primary and highly relevant application of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate is its use as a building block for PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3]

A PROTAC molecule consists of three components:

-

A ligand that binds to the target POI.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Caption: Role of the linker in PROTAC-mediated protein degradation.

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate serves as a versatile scaffold for constructing these linkers. The terminal bromide allows for facile attachment to a nucleophilic site on either the POI-binding ligand or the E3-binding ligand. The Boc-protected piperidine can be deprotected and further functionalized, or the piperidine ring itself can be part of the final linker structure, providing a degree of conformational rigidity.

Analytical Characterization

While specific, verified spectra for this exact compound are not available in the cited public literature, a competent analytical chemist can predict the characteristic signals in ¹H and ¹³C NMR spectroscopy based on its structure.

Table 2: Predicted NMR Spectral Data

| Spectrum | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Assignment |

| ¹H NMR | ~ 4.05 (br s, 2H) | -CH₂- adjacent to Boc-N |

| ~ 3.40 (t, 2H) | -CH₂-Br | |

| ~ 2.65 (t, 2H) | -CH₂- adjacent to Boc-N | |

| ~ 1.85 (m, 2H) | -CH₂-CH₂-Br | |

| ~ 1.65 (d, 2H) | Piperidine ring protons | |

| ~ 1.45 (s, 9H) | tert-butyl protons (-C(CH₃)₃) | |

| ~ 1.30 (m, 1H) | Piperidine ring proton (CH) | |

| ~ 1.10 (m, 2H) | Piperidine ring protons | |

| ¹³C NMR | ~ 154.8 | Carbonyl carbon (C=O) of Boc group |

| ~ 79.2 | Quaternary carbon of tert-butyl group | |

| ~ 44.5 | -CH₂- adjacent to Boc-N | |

| ~ 36.5 | Piperidine CH | |

| ~ 35.5 | -CH₂-CH₂Br | |

| ~ 33.8 | -CH₂-Br | |

| ~ 32.2 | Piperidine ring CH₂ | |

| ~ 28.4 | Methyl carbons of tert-butyl group |

Note: These are predicted values. Actual spectra should be acquired for verification.

Safety and Handling

As a laboratory chemical, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate must be handled with appropriate care, following standard safety protocols.

GHS Hazard Information: [1]

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] Keep away from oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid generating dust if it is in solid form.

Conclusion

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate (CAS: 164149-27-3) is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring an orthogonal protecting group and a reactive alkyl halide, makes it particularly suitable for the construction of linkers in advanced therapeutic modalities like PROTACs. While the landscape of chemical identifiers can present ambiguities, as seen with its 3-substituted isomer, a focus on well-documented reagents is paramount for reproducible and reliable research. This guide provides the foundational knowledge for the safe and effective use of this important synthetic intermediate, empowering researchers to advance their drug discovery programs.

References

-

Cova Pharm. CAS No.164149-27-3 - tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physical properties of tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. A notable challenge in the characterization of this molecule is the prevalence of data for its constitutional isomer, tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, while specific experimental data for the 3-substituted isomer remains scarce in publicly accessible literature. This guide addresses this gap by focusing on the fundamental molecular attributes, predicted properties, and, most critically, the detailed experimental methodologies required for the precise determination of its physical and chemical characteristics. By grounding the discussion in established analytical techniques, this paper serves as a vital resource for scientists working with this and related N-Boc protected piperidine scaffolds.

Introduction: A Versatile but Poorly Characterized Building Block

The N-Boc protected piperidine framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of a vast array of pharmaceutical agents.[1] The title compound, tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate, is a bifunctional building block of significant interest. The Boc-protected amine offers stability and orthogonal deprotection strategies, while the terminal alkyl bromide provides a reactive handle for nucleophilic substitution, making it an ideal component for constructing more complex molecules, such as PROTAC linkers or ligands for various biological targets.[2]

Core Molecular Properties & Identifiers

While extensive experimental data is lacking, the fundamental molecular identity can be established. These core properties are independent of the specific substitution pattern on the piperidine ring.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄BrNO₂ | [3] |

| Molecular Weight | 306.24 g/mol | [3] |

| Monoisotopic Mass | 305.09903 Da | PubChem (Predicted) |

| IUPAC Name | tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate | - |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | - |

| InChI Key | UMRCMCAKFKYCQF-UHFFFAOYSA-N | PubChem |

| CAS Number | 188723-36-6 ((S)-enantiomer) | [5] |

Note: The CAS number corresponds to a specific enantiomer. The racemic mixture may have a different identifier.

Predicted Physicochemical Data

In the absence of experimental values, computational models provide useful estimations for key physical properties. The following data is predicted and should be used as a guideline, with the understanding that experimental verification is essential.

| Property | Predicted Value | Prediction Tool/Source |

| XlogP | 3.3 | PubChemLite |

| Collision Cross Section ([M+H]⁺) | 168.2 Ų | PubChemLite (CCSbase) |

| Collision Cross Section ([M+Na]⁺) | 175.7 Ų | PubChemLite (CCSbase) |

Methodologies for Experimental Characterization

For any newly synthesized or procured batch of tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate, a rigorous experimental determination of its physical properties is paramount for ensuring quality, consistency, and suitability for downstream applications.

Visual and Thermal Properties

4.1.1 Appearance, Color, and Odor

-

Protocol: A sample is visually inspected against a white background under controlled lighting. The state (e.g., crystalline solid, amorphous powder, viscous oil, mobile liquid), color, and clarity are recorded. Odor is determined cautiously by wafting vapors toward the nose.

-

Expert Insight: The physical state provides initial clues about purity. For instance, a sharp melting point suggests a pure crystalline solid, whereas an oil or a broad melting range may indicate the presence of impurities or residual solvent. The 4-substituted isomer is described commercially as a "solid or liquid," suggesting its melting point may be near room temperature.[4]

4.1.2 Melting Point

-

Protocol: A small amount of solid material is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded. For high-purity materials, Differential Scanning Calorimetry (DSC) provides a more precise melting endotherm.

-

Causality: The melting point is a critical indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.

4.1.3 Boiling Point

-

Protocol: Determined under vacuum distillation due to the molecule's relatively high molecular weight and potential for decomposition at atmospheric pressure. The vapor temperature is recorded at a specific, stable pressure.

-

Expert Insight: The presence of the tert-butoxycarbonyl (Boc) group introduces thermal lability. High temperatures can cause decomposition, making vacuum distillation the required method for determining the boiling point and for purification.

Density and Refractive Index

-

Protocol (for liquids): Density is measured using a calibrated pycnometer or an oscillating U-tube density meter. The refractive index, a measure of how light propagates through the substance, is determined using a calibrated refractometer (e.g., an Abbe refractometer) at a specified temperature (typically 20°C or 25°C) and wavelength (e.g., 589 nm).

-

Causality: Both density and refractive index are intrinsic physical constants of a pure substance. They are highly sensitive to impurities and are essential for verifying the identity and purity of a liquid sample.

Solubility Profile

A comprehensive understanding of solubility is critical for reaction setup, purification, and formulation.

-

Protocol: A standardized amount of the compound (e.g., 1-10 mg) is added to a fixed volume (e.g., 1 mL) of various solvents at a controlled temperature. The mixture is vortexed and visually inspected for dissolution. Solvents should span a range of polarities, including water, buffers (pH 4, 7, 9), methanol, ethanol, dichloromethane, ethyl acetate, and hexane. Solubility can be quantified using techniques like HPLC-UV by analyzing a saturated solution.

-

Expert Insight: The molecule possesses both a polar carbamate group and a nonpolar alkyl-bromo tail, suggesting moderate solubility in a range of organic solvents. Its large hydrophobic surface area likely results in poor aqueous solubility.

Sources

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate spectral data (NMR, MS)

An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Introduction

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a reactive bromopropyl side chain and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides stability and enhances solubility in organic solvents, while the terminal bromide allows for a wide range of subsequent chemical modifications, such as nucleophilic substitutions, making it a versatile intermediate for constructing more complex molecules.[1][2]

Accurate structural confirmation and purity assessment of this intermediate are paramount for the success of multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and MS spectral data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][4] By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) is the first step in structural elucidation, revealing the number of distinct proton environments and their connectivity.[3] The spectrum is influenced by the electronic environment of each proton; electronegative atoms like nitrogen, oxygen, and bromine deshield nearby protons, causing them to appear at a higher chemical shift (downfield).[5][6]

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H9 | ~ 3.40 | Triplet (t) | 2H | ~ 6.7 | Protons adjacent to the electronegative bromine atom are significantly deshielded. Split by the two protons on C8. |

| H2, H6 | 2.80 - 4.10 | Multiplet (m) | 4H | - | Protons on carbons adjacent to the Boc-protected nitrogen. They exist in a complex, overlapping multiplet due to restricted rotation and axial/equatorial positions. |

| H8 | ~ 1.85 | Multiplet (m) | 2H | - | Methylene protons on the propyl chain, split by protons on C7 and C9. |

| H3, H4, H5, H7 | 1.10 - 1.80 | Multiplet (m) | 7H | - | Aliphatic protons of the piperidine ring and the C7 of the propyl chain. These signals typically overlap in a complex multiplet in the upfield region. |

| H(tBu) | ~ 1.46 | Singlet (s) | 9H | - | Nine equivalent protons of the tert-butyl group on the Boc protector, appearing as a sharp singlet due to the absence of adjacent protons. |

Causality Behind Assignments:

-

Downfield Region (δ > 3.0 ppm): The most deshielded proton is on C9, directly attached to the carbon bearing the bromine atom. The protons on C2 and C6 are also downfield due to their proximity to the electron-withdrawing nitrogen and carbonyl group of the Boc protector.[7][8]

-

Upfield Region (δ < 2.0 ppm): The nine protons of the tert-butyl group are highly shielded and equivalent, resulting in a large singlet at approximately 1.46 ppm. The remaining CH and CH₂ protons of the piperidine ring and propyl chain appear as a complex set of overlapping multiplets.

-

Splitting Patterns: The signal for H9 is expected to be a clean triplet, as it is coupled to the two adjacent protons on C8, following the n+1 rule (2+1=3).[5][6] Other signals are complex multiplets due to multiple, and often non-equivalent, neighboring protons.

¹³C NMR Spectral Analysis

Carbon NMR (¹³C NMR) indicates the number of chemically distinct carbon environments in the molecule.[4][9] The chemical shifts are highly sensitive to the local electronic structure.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C(Boc) | ~ 154.7 | The carbonyl carbon of the Boc group is highly deshielded due to the two adjacent oxygen atoms. |

| C(tBu) | ~ 79.5 | The quaternary carbon of the tert-butyl group, bonded to an oxygen atom. |

| C2, C6 | ~ 40-50 | Carbons adjacent to the nitrogen atom. The exact shift can vary based on ring conformation.[10] |

| C9 | ~ 33.5 | The carbon atom directly bonded to the electronegative bromine atom. |

| C3, C4, C5, C7, C8 | ~ 25-35 | Aliphatic carbons of the piperidine ring and propyl chain, appearing in the typical sp³ carbon region. |

| CH₃(tBu) | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group. |

Causality Behind Assignments:

-

Carbonyl and Quaternary Carbons: The C=O carbon of the Boc group is the most downfield signal. The quaternary carbon of the tert-butyl group is also significantly downfield due to its attachment to oxygen.

-

Heteroatom Effects: Carbons bonded to nitrogen (C2, C6) and bromine (C9) are deshielded compared to standard alkane carbons, shifting them downfield.[10]

-

Aliphatic Region: The remaining sp³ hybridized carbons of the piperidine ring and the propyl chain resonate in the upfield region of the spectrum.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.[11][12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it typically generates an intact protonated molecular ion, [M+H]⁺.[13][14][15]

Key Isotopic Feature: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[16] This results in two molecular ion peaks in the mass spectrum separated by 2 m/z units, [M+H]⁺ and [M+H+2]⁺, with nearly equal intensity. This isotopic signature is a powerful diagnostic tool.

Predicted Mass Spectral Data (ESI-MS)

-

Molecular Formula: C₁₃H₂₄BrNO₂

-

Monoisotopic Mass: 305.0990 Da[17]

-

[M+H]⁺: m/z ~306.1

-

[M+H+2]⁺: m/z ~308.1

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 306.1 | 308.1 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | 250.0 | 252.0 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 206.1 | 208.1 | Loss of the entire Boc group (C₅H₉O₂) |

| [C₄H₉]⁺ | 57.1 | - | tert-Butyl cation (highly stable fragment) |

Primary Fragmentation Pathways

The fragmentation of the protonated molecular ion in a tandem MS (MS/MS) experiment is initiated by bond cleavages, often leading to the formation of stable ions or the loss of neutral molecules.[18]

Caption: Key ESI-MS fragmentation pathways for the title compound.

Causality Behind Fragmentation:

-

Loss of Isobutylene: A very common fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which may then lose CO₂.[18] This leads to the ion at m/z 250/252.

-

Loss of the Boc Group: The entire Boc group can be lost as a neutral fragment, or the highly stable tert-butyl cation ([C₄H₉]⁺, m/z 57) can be formed. The peak at m/z 57 is often a prominent base peak in the spectra of Boc-protected compounds.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the ring is another possible fragmentation route for piperidine derivatives.[18][19]

Part 3: Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectral data discussed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: ESI-MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

Instrumentation:

-

Set the mass spectrometer to operate in positive ion ESI mode.

-

Optimize the source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and source temperature.

-

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Full Scan MS Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ions [M+H]⁺ and [M+H+2]⁺.

-

Tandem MS (MS/MS) Acquisition (Optional):

-

Select the [M+H]⁺ ion (e.g., m/z 306.1) as the precursor ion.

-

Perform a product ion scan by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Optimize the collision energy to generate a rich fragmentation spectrum.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion cluster and characteristic fragment ions.

References

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][3]

-

AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][4]

-

Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302–1315. [Link]

-

JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link][5]

-

Chemistry LibreTexts (2023). NMR - Interpretation. [Link][9]

-

Chemistry Steps (n.d.). NMR spectroscopy – An Easy Introduction. [Link][6]

-

Supporting Information for various tert-butyl carbamate compounds. (n.d.). [Data from a generic supporting information document showing typical shifts for Boc-protected amines]. [Link][7]

-

Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link][8]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. (n.d.). [Data for substituted piperidines]. [Link][20]

-

SpectraBase (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChemLite (n.d.). Tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate (C13H24BrNO2). [Link][17]

-

PubChem (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

Henderson, W., & McIndoe, J. S. (2005). Electrospray Mass Spectrometry. In Comprehensive Coordination Chemistry II. [Link][13]

-

JoVE (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link][16]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2–9. [Link][14]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link][15]

-

Journal of Chinese Mass Spectrometry Society (2019). Mass Fragmentation Characteristics of Piperazine Analogues. [Link][19]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][12]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

ResearchGate (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

Pharmaffiliates (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link][1]

-

PubChemLite (n.d.). Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3). [Link]

-

PubChemLite (n.d.). Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (C13H23NO3). [Link]

-

PubChem (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 625471-18-3|(S)-tert-Butyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. emerypharma.com [emerypharma.com]

- 4. azooptics.com [azooptics.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. web.uvic.ca [web.uvic.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 17. PubChemLite - Tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate (C13H24BrNO2) [pubchemlite.lcsb.uni.lu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details a strategic, multi-step synthetic route, commencing from commercially available starting materials. Each synthetic step is accompanied by a thorough discussion of the underlying chemical principles, reagent selection, and reaction conditions, grounded in established organic chemistry literature. Detailed experimental protocols, data tables, and visual representations of the synthetic workflow are included to ensure clarity and reproducibility for researchers and scientists in the field.

Introduction: Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. The introduction of functionalized side chains onto the piperidine core allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

The target molecule of this guide, tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate, is a particularly useful intermediate. The N-Boc (tert-butoxycarbonyl) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization of the piperidine nitrogen.[2] The 3-bromopropyl side chain provides a reactive electrophilic handle for the introduction of various nucleophiles, enabling the construction of diverse molecular libraries for drug discovery programs.

This guide will delineate a robust and logical synthetic pathway to this key intermediate, emphasizing not just the procedural steps but the scientific rationale that underpins this chemical transformation.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the carbon-bromine bond, leading back to the corresponding alcohol, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. This alcohol can be envisioned as arising from the elaboration of a simpler 3-substituted piperidine precursor. A plausible forward synthesis, therefore, involves the construction of the three-carbon side chain at the 3-position of a protected piperidine ring, followed by the conversion of a terminal hydroxyl group to a bromide.

The chosen synthetic strategy is a multi-step sequence designed for efficiency and control, starting from N-Boc-3-piperidinecarboxylic acid. This approach allows for the systematic construction of the target molecule with well-established and high-yielding chemical transformations.

Synthetic Workflow Overview

Caption: A high-level overview of the synthetic route to the target compound.

Detailed Synthetic Protocols

Step 1: Reduction of N-Boc-3-piperidinecarboxylic Acid

The initial step involves the reduction of the carboxylic acid functionality of N-Boc-3-piperidinecarboxylic acid to the corresponding primary alcohol. This transformation is a fundamental process in organic synthesis.

Causality of Experimental Choices:

-

Reducing Agent: While several reducing agents can effect this transformation, borane complexes such as Borane-tetrahydrofuran (BH3•THF) are preferred. They are highly effective for the reduction of carboxylic acids under mild conditions and are less likely to reduce the carbamate functionality of the Boc group compared to stronger reducing agents like Lithium Aluminum Hydride (LAH). The use of BH3•THF avoids the often-emulsifying workups associated with LAH.

| Reagent | Equivalents | Purpose |

| N-Boc-3-piperidinecarboxylic acid | 1.0 | Starting Material |

| Borane-THF complex (1 M in THF) | 2.0 - 2.5 | Reducing Agent |

| Tetrahydrofuran (THF), anhydrous | - | Reaction Solvent |

| Methanol | - | Quenching Agent |

| Saturated aq. NH4Cl | - | Workup |

| Ethyl Acetate | - | Extraction Solvent |

| Anhydrous Na2SO4 or MgSO4 | - | Drying Agent |

Experimental Protocol:

-

To a solution of N-Boc-3-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add Borane-THF complex (2.0-2.5 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Oxidation of the Primary Alcohol to an Aldehyde

The primary alcohol obtained in the previous step is then oxidized to the corresponding aldehyde.

Causality of Experimental Choices:

-

Oxidizing Agent: A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) or a Swern oxidation are excellent choices for this transformation, as they are highly selective for the oxidation of primary alcohols to aldehydes and operate under mild, neutral conditions. Pyridinium chlorochromate (PCC) is another viable option.

| Reagent | Equivalents | Purpose |

| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | Starting Material |

| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 | Oxidizing Agent |

| Dichloromethane (DCM), anhydrous | - | Reaction Solvent |

| Saturated aq. NaHCO3 | - | Workup |

| Sodium thiosulfate (Na2S2O3) | - | To quench excess DMP |

Experimental Protocol:

-

To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.

-

Stir vigorously until the solid dissolves and the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The crude aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate, can often be used in the next step without further purification.

Step 3: Wittig Reaction to Form an α,β-Unsaturated Ester

The aldehyde is then subjected to a Wittig reaction to extend the carbon chain and introduce an ester functionality.

Causality of Experimental Choices:

-

Wittig Reagent: A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used. Stabilized ylides are generally less reactive than non-stabilized ylides and selectively produce the (E)-alkene isomer.[3]

| Reagent | Equivalents | Purpose |

| tert-Butyl 3-formylpiperidine-1-carboxylate | 1.0 | Starting Material |

| (Carbethoxymethylene)triphenylphosphorane | 1.1 - 1.2 | Wittig Reagent |

| Toluene or THF, anhydrous | - | Reaction Solvent |

Experimental Protocol:

-

To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene or THF, add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate.

Step 4: Reduction of the Alkene and Ester

The α,β-unsaturated ester is then fully reduced to the corresponding saturated primary alcohol.

Causality of Experimental Choices:

-

Reducing Agent: A strong reducing agent is required to reduce both the carbon-carbon double bond and the ester functionality. Lithium Aluminum Hydride (LAH) is a suitable choice for this one-pot reduction. Alternatively, the double bond can be reduced first via catalytic hydrogenation (e.g., H2, Pd/C), followed by reduction of the ester with LAH or LiBH4.

| Reagent | Equivalents | Purpose |

| tert-Butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate | 1.0 | Starting Material |

| Lithium Aluminum Hydride (LAH) | 2.0 - 3.0 | Reducing Agent |

| Tetrahydrofuran (THF), anhydrous | - | Reaction Solvent |

| Water, 15% aq. NaOH, Water (Fieser workup) | - | Quenching and Workup |

Experimental Protocol:

-

To a suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench using the Fieser workup procedure by the sequential and careful addition of water, 15% aqueous NaOH, and then water again.

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite, washing with THF or ethyl acetate.

-

Concentrate the filtrate in vacuo to yield tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate.

Step 5: Bromination of the Primary Alcohol

The final step is the conversion of the primary alcohol to the target alkyl bromide.

Causality of Experimental Choices:

-

Brominating Agent: Phosphorus tribromide (PBr3) is an excellent reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism, which is efficient for primary alcohols and avoids carbocation rearrangements that can occur with HBr.[1][4][5]

| Reagent | Equivalents | Purpose |

| tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | 1.0 | Starting Material |

| Phosphorus tribromide (PBr3) | 0.4 - 0.5 | Brominating Agent |

| Dichloromethane (DCM) or Diethyl ether, anhydrous | - | Reaction Solvent |

| Pyridine (optional) | small amount | Acid Scavenger |

| Saturated aq. NaHCO3 | - | Workup |

Experimental Protocol:

-

To a solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM or diethyl ether at 0 °C under an inert atmosphere, add PBr3 (0.4-0.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HBr byproduct.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous solution of NaHCO3.

-

Extract the product with DCM or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final product, tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate.

Alternative Synthetic Strategies

Caption: Alternative synthetic pathways to the key alcohol intermediate.

Conclusion

The synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate presented in this guide offers a reliable and scalable route to a valuable synthetic intermediate. By employing a series of well-understood and high-yielding reactions, researchers can access this compound from readily available starting materials. The detailed protocols and the rationale behind the choice of reagents and conditions are intended to provide a solid foundation for the successful execution of this synthesis in a laboratory setting. The versatility of the final product as a building block ensures its continued importance in the pursuit of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 9). Other Methods Used to Convert Alcohols into Alkyl Halide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

- Das, P. J., et al. (2018). An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction. Asian Journal of Chemistry, 30(3), 535-538.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Olah, G. A., & Arvanaghi, M. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114.

-

Khan Academy. (n.d.). Hydroboration-oxidation. Retrieved from [Link]

Sources

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate suppliers and pricing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate: A Guide to Procurement, Quality Control, and Safe Handling

As a Senior Application Scientist, this guide is designed to provide you with the critical information necessary for sourcing and utilizing tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS: 353754-52-4), a key building block in modern medicinal chemistry. Our focus extends beyond a simple list of suppliers to encompass the essential practices of vendor evaluation, quality validation, and safe laboratory use, ensuring the integrity and success of your research endeavors.

Compound Profile

-

Chemical Name: tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate

-

CAS Number: 353754-52-4

-

Molecular Formula: C₁₃H₂₄BrNO₂

-

Molecular Weight: 306.24 g/mol

-

Significance: This molecule is a bifunctional heterocyclic building block. The N-Boc protected piperidine ring provides a stable scaffold, while the terminal bromopropyl group serves as a reactive handle for alkylation reactions. This structure is particularly valuable for the synthesis of more complex molecules, including molecular glues, targeted protein degraders (PROTACs), and various pharmaceutical lead compounds.

Part 1: Supplier Identification & Vendor Scrutiny

Sourcing specialized chemical reagents requires a diligent evaluation process. The consistency and purity of your starting materials directly impact experimental reproducibility and outcomes.

Identified Potential Suppliers

While this specific compound is a niche reagent, several chemical suppliers list it or structurally similar analogs. Direct availability can fluctuate, often requiring synthesis on demand.

-

Lab-Chemicals.Com: Lists the exact compound, TERT-BUTYL 3-(3-BROMOPROPYL)PIPERIDINE-1-CARBOXYLATE[1]. Further inquiry for stock status and lead time is necessary.

-

BLDpharm: Offers a range of related brominated piperidine compounds, such as (R)-tert-Butyl 3-bromopiperidine-1-carboxylate[2]. They are a potential source for custom synthesis.

-

Sigma-Aldrich (Merck): Distributes products from various manufacturers, including BLD Pharmatech, and lists close structural analogs like tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[3]. Their platform is a valuable resource for sourcing and comparing related building blocks.

-

Biosynth: Provides tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate, indicating capabilities in this area of chemistry[4]. They offer price matching and are a good contact for quotation on the target molecule.

Vendor Evaluation Workflow

A systematic approach to vendor selection is critical. The following workflow diagram illustrates a robust process for qualifying a chemical supplier.

Sources

An In-Depth Technical Guide to tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, optimal synthetic routes, and critical applications, grounding all claims in established scientific literature and field-proven insights.

Introduction and Strategic Importance

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a bifunctional organic compound featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a reactive 3-bromopropyl side chain. This specific arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes.

The strategic importance of this molecule lies in two key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its primary function is to render the piperidine nitrogen nucleophilicity inert, thereby preventing unwanted side reactions during the modification of other parts of the molecule. Its true utility, however, comes from its stability under a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions (e.g., with trifluoroacetic acid), which preserves the integrity of other sensitive functional groups in a multi-step synthesis.[1]

-

The Bromopropyl Chain: The terminal alkyl bromide serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the piperidine core into a larger molecular scaffold through the formation of new carbon-heteroatom or carbon-carbon bonds.

This combination of a selectively deprotectable nitrogen and a reactive alkyl halide "handle" provides chemists with a robust tool for constructing intricate molecular architectures, particularly in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure consists of a central piperidine ring. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl group, and a three-carbon propyl chain, terminating with a bromine atom, is attached to the carbon at position 3.

Caption: Molecular structure of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. These parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 353982-37-3 | N/A (Specific isomer not widely listed; related structures cited) |

| Molecular Formula | C₁₃H₂₄BrNO₂ | [2][3] |

| Molecular Weight | 306.24 g/mol | [3] |

| Appearance | Solid or liquid | [2] |

| Storage Temperature | Sealed in dry, 2-8°C | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCCBr | [4] |

| InChIKey | ANKJSMCUWZFYKF-UHFFFAOYSA-N (for 4-isomer) | [2] |

Note: Data is often reported for the more common 4-substituted isomer (CAS 164149-27-3). Properties are expected to be very similar.

Synthesis and Purification Protocol

The synthesis of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate typically starts from a corresponding alcohol precursor, tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate. The conversion of the terminal hydroxyl group to a bromide is a standard and reliable transformation.

Causality Behind Experimental Choices

-

Choice of Starting Material: The hydroxyl precursor is often commercially available or can be synthesized via reduction of a corresponding ester or carboxylic acid.

-

Choice of Brominating Agent: While several reagents can effect this transformation (e.g., PBr₃, CBr₄/PPh₃), a common and effective method involves using a reagent like phosphorus tribromide (PBr₃). This reagent is highly efficient for converting primary alcohols to alkyl bromides with minimal side reactions when conditions are controlled. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

-

Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and to minimize potential side reactions. An anhydrous, non-protic solvent like dichloromethane (DCM) is used to prevent quenching of the reactive PBr₃.

-

Purification: Post-reaction, a standard aqueous workup is necessary to remove inorganic byproducts and unreacted reagents. Purification by column chromatography on silica gel is the method of choice to isolate the product with high purity, separating it from any remaining starting material or byproducts.

Step-by-Step Synthetic Protocol

Reaction: Conversion of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate to the corresponding bromide.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Inert Atmosphere: The flask is flushed with nitrogen, and the solution is cooled to 0°C in an ice-water bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 eq) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The temperature must be maintained at 0°C during the addition.

-

Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C to neutralize excess acid and PBr₃.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with DCM.

-

Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

Applications in Drug Development and Medicinal Chemistry

The primary utility of this compound is as a linker or building block in the synthesis of more complex molecules with biological activity.

Role as a Versatile Linker

The bromopropyl chain provides a three-carbon spacer, which is a common motif in drug design. This linker can connect the piperidine core to another pharmacophore. A prominent application is in the development of PROTACs (Proteolysis Targeting Chimeras) . In a PROTAC, this molecule could serve as part of the linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[5]

Workflow: From Intermediate to Target Molecule

The following workflow illustrates the strategic use of tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate in a synthetic campaign.

Caption: A generalized synthetic workflow utilizing the title compound.

This process involves:

-

Nucleophilic Substitution: The alkyl bromide is displaced by a nucleophile (e.g., the nitrogen of an amine, the oxygen of a phenol) to attach the piperidine moiety to a molecule of interest.

-

Boc Deprotection: The Boc group is removed under acidic conditions to reveal the secondary amine of the piperidine ring.

-

Further Functionalization: The newly exposed amine is then free to react with another electrophile, completing the synthesis of the final target molecule.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is expected to be harmful if swallowed and cause skin and eye irritation.[2][6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at 2-8°C, sealed in a dry environment.[2]

Conclusion

tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a high-value synthetic intermediate whose utility is derived from its orthogonal protecting group and reactive electrophilic handle. Its structure allows for the controlled, sequential introduction of the functionalized piperidine core into complex molecules. For research teams engaged in medicinal chemistry and drug discovery, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel bioactive compounds.

References

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (C13H23NO3) [pubchemlite.lcsb.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4008081911.com [4008081911.com]

- 8. chempoint.com [chempoint.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. file.bldpharm.com [file.bldpharm.com]

The Synthetic Chemist's Guide to Boc-Protected Piperidine Derivatives: A Cornerstone in Modern Drug Discovery

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after motif in drug design. The strategic use of protecting groups is paramount in the multi-step synthesis of complex piperidine-containing molecules, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for the protection of the piperidine nitrogen.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, functionalization, and deprotection of Boc-protected piperidine derivatives. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols for key transformations.

The Strategic Importance of the Boc Protecting Group in Piperidine Synthesis

The Boc group offers a unique combination of stability and facile cleavage, making it an ideal choice for protecting the piperidine nitrogen.[3] Its steric bulk can influence the stereochemical outcome of reactions at adjacent centers, and its electronic properties modulate the reactivity of the piperidine ring. The primary advantages of employing the Boc group in piperidine synthesis include:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, as well as some reducing agents.[3]

-

Facile Cleavage: It is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3][5] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

-

Solubility Enhancement: The lipophilic nature of the tert-butyl group often improves the solubility of polar piperidine intermediates in organic solvents, aiding in purification.

-

Directing Group Capabilities: The Boc group can act as a directing group in certain C-H functionalization reactions, influencing the regioselectivity of the transformation.[6][7]

Synthesis of Key N-Boc-Piperidine Building Blocks

The journey into the diverse world of functionalized piperidines often begins with the synthesis of fundamental N-Boc-protected building blocks.

General Protocol for N-Boc Protection of Piperidines

The most common method for the introduction of the Boc group is the reaction of a piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The base serves to neutralize the acidic byproduct formed during the reaction.

Experimental Protocol: N-Boc Protection of a Piperidine Derivative

-

Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[8]

-

Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate (1.1-1.5 eq.).[8]

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.) portion-wise or as a solution in the reaction solvent.[8]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).[8]

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[9]

Troubleshooting Common Issues in N-Boc Protection

| Issue | Possible Cause | Troubleshooting Step | Rationale |

| Incomplete Reaction | Sterically hindered or electronically deactivated piperidine. | Increase reaction time and/or equivalents of Boc₂O (1.2-1.5 eq.).[8] | Drives the equilibrium towards the product for less reactive substrates. |

| Di-Boc Formation | Excess Boc₂O or highly nucleophilic secondary amines. | Use a controlled amount of Boc₂O (1.0-1.1 eq.) and perform the reaction at a lower temperature (e.g., 0 °C).[8] | Minimizes over-protection by controlling stoichiometry and reducing reaction rate. |

| Degradation of Reagents | Presence of moisture. | Use fresh Boc anhydride and ensure solvents are anhydrous.[8] | Boc anhydride is susceptible to hydrolysis, which reduces its effectiveness. |

Synthesis of N-Boc-4-piperidone

N-Boc-4-piperidone is a versatile intermediate that serves as a precursor to a wide array of 4-substituted piperidines.[10][11][12]

Caption: Synthetic route to N-Boc-4-piperidone.

Advanced Functionalization Strategies for the Boc-Protected Piperidine Ring

The true utility of Boc-protected piperidines lies in the diverse array of chemical transformations that can be performed on the piperidine ring.

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules.[6][7] Recent advances have enabled the regioselective functionalization of Boc-protected piperidines.

A photocatalytic oxidation method allows for the regioselective functionalization at either the α or β position by judicious choice of base.[13] The reaction proceeds through a Boc-stabilized iminium ion intermediate.[13]

Caption: Regioselective functionalization of N-Boc-piperidine.

Rhodium-catalyzed C-H insertion reactions have also been employed for the site-selective functionalization of N-Boc-piperidine, with the catalyst and protecting group influencing the regioselectivity.[6][7]

Lithiation and Substitution: Crafting Quaternary Centers

The enantioselective synthesis of 2-substituted 2-arylpiperidines containing a quaternary stereocenter can be achieved through the lithiation of enantioenriched N-Boc-2-arylpiperidines followed by electrophilic trapping.[14][15][16] The use of n-BuLi in THF at -50 °C has been identified as optimal for the lithiation step.[14][16]

Functionalization via N-Boc-4-piperidone

N-Boc-4-piperidone is a versatile starting material for a multitude of functionalization reactions at the 4-position.

-

Reductive Amination: The reaction of N-Boc-4-piperidone with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a widely used method for the synthesis of 4-amino-piperidine derivatives.[10][11] This reaction was a key step in a reported synthesis of fentanyl.[11]

-

Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone functionality of N-Boc-4-piperidone allows for the introduction of a wide range of carbon substituents at the 4-position, leading to tertiary alcohols.

The Mitsunobu Reaction: Inverting Stereochemistry at the 4-Position

The Mitsunobu reaction is a powerful transformation for the conversion of the hydroxyl group in N-Boc-4-hydroxypiperidine to a variety of other functional groups with inversion of stereochemistry.[1][17] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Experimental Protocol: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add the azodicarboxylate (1.1-1.5 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to isolate the desired product.

Caption: General scheme for the Mitsunobu reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

Boc-protected piperazines and aminopiperidines are excellent coupling partners in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds with aryl halides.[18][19][20] This reaction is a cornerstone in medicinal chemistry for the synthesis of N-aryl piperazines and piperidines.[18][21]

Deprotection of the Boc Group: The Gateway to the Final Product

The final step in many synthetic sequences involving Boc-protected piperidines is the removal of the Boc group. The choice of deprotection method is crucial and depends on the sensitivity of other functional groups in the molecule.[3]

Acidic Deprotection: The Workhorse Method

The most common and effective method for Boc deprotection is treatment with a strong acid.[3][5]

Comparison of Common Acidic Deprotection Methods

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[3] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[3] |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 1-3 hours[3] | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[3] |

| p-Toluenesulfonic acid | Various | Varies | Varies | A milder acidic condition that can be useful for sensitive substrates.[22] |

Experimental Protocol: TFA-Mediated Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected piperidine derivative in DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[3]

-

Cooling: Cool the solution to 0 °C using an ice bath.[3]

-

Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.[3]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]

-

Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

-

Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., NaOH, NaHCO₃) until the pH is basic. Extract the aqueous layer with DCM.[3]

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]

Alternative Deprotection Strategies

While acidic deprotection is prevalent, alternative methods exist for substrates that are sensitive to strong acids. These can include thermal methods or the use of Lewis acids.[5][23] Catalytic hydrogenation with Pd/C is generally not effective for Boc deprotection.[24]

Conclusion

Boc-protected piperidine derivatives are indispensable tools in the modern synthetic chemist's arsenal, particularly within the realm of drug discovery and development. Their synthetic tractability, coupled with the diverse array of available functionalization and deprotection strategies, allows for the efficient construction of complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of these versatile building blocks in the creation of novel therapeutic agents.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 17, 2026, from [Link]

- Modular Functionalization of Piperidine-Based Systems. (2025). Synfacts, 22(01), 18.

- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal, 26(19), 4236-4241.

- An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. (2012). Journal of the American Chemical Society, 134(12), 5548-5551.

- An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). Journal of the American Chemical Society, 134(12), 5548-51.

- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry, 26(19), 4236-4241.

- An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. (2012). Journal of the American Chemical Society, 134(12), 5548-5551.

- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (2020). Journal of the American Chemical Society, 142(18), 8126-8131.

- Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. (2006).

- Synthesis of N-Substituted piperidines from piperidone. (2015). J. Soc. Ouest-Afr. Chim., 039, 31-40.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018).

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.

- Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. (2006).

- Synthesis method for N-Boc-3-piperidone. (2013).

-

Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

n-boc-4-hydroxylpiperidine. (2024). ChemBK. Retrieved January 17, 2026, from [Link]

-

Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). Retrieved January 17, 2026, from [Link]

- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Advances.

- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega, 5(6), 2841-2848.

- Method for preparing 4-Boc-aminopiperidine. (n.d.).

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). Molecules, 26(16), 4945.